2-(2-methylphenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide
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Overview
Description
2-(2-Methylphenoxy)-N’-[(E)-(Naphthalen-2-yl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group attached to an aromatic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenoxy)-N’-[(E)-(Naphthalen-2-yl)methylidene]acetohydrazide typically involves the following steps:
Preparation of 2-(2-Methylphenoxy)acetic acid: This intermediate can be synthesized through the esterification of 2-methylphenol with chloroacetic acid, followed by hydrolysis.
Formation of 2-(2-Methylphenoxy)acetohydrazide: The 2-(2-Methylphenoxy)acetic acid is then reacted with hydrazine hydrate to form the hydrazide.
Condensation Reaction: Finally, the 2-(2-Methylphenoxy)acetohydrazide is condensed with naphthaldehyde under acidic conditions to yield the target compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenoxy)-N’-[(E)-(Naphthalen-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(2-Methylphenoxy)-N’-[(E)-(Naphthalen-2-yl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of hydrazide-based inhibitors.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenoxy)-N’-[(E)-(Naphthalen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Pathway Modulation: It can modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for anti-cancer therapy.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylphenoxy)acetic acid: A precursor in the synthesis of the target compound.
Naphthaldehyde: Another precursor used in the condensation reaction.
2-(4-Methylphenoxy)ethylphosphinate: A structurally similar compound with different functional groups.
Uniqueness
2-(2-Methylphenoxy)-N’-[(E)-(Naphthalen-2-yl)methylidene]acetohydrazide is unique due to its specific hydrazide linkage and the combination of aromatic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H18N2O2 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-N-[(E)-naphthalen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C20H18N2O2/c1-15-6-2-5-9-19(15)24-14-20(23)22-21-13-16-10-11-17-7-3-4-8-18(17)12-16/h2-13H,14H2,1H3,(H,22,23)/b21-13+ |
InChI Key |
WAJJOAYDCPWIEH-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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